molecular formula C22H40 B13951578 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane CAS No. 55255-85-1

1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane

Cat. No.: B13951578
CAS No.: 55255-85-1
M. Wt: 304.6 g/mol
InChI Key: YJNCHJAXCNQATD-UHFFFAOYSA-N
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Description

1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane (CAS: 55255-85-1) is a high molecular weight hydrocarbon with the molecular formula C₂₂H₄₀ and a molecular weight of 304.5530 g/mol . Its structure features two cyclopentyl groups at the 1- and 5-positions of a pentane backbone and a 2-cyclopentylethyl substituent at the 3-position. This branched, polycyclic alkane is characterized by its non-polar nature and high thermal stability, making it relevant in applications such as pyrolysis-derived fuels or polymer additives .

Properties

CAS No.

55255-85-1

Molecular Formula

C22H40

Molecular Weight

304.6 g/mol

IUPAC Name

[5-cyclopentyl-3-(2-cyclopentylethyl)pentyl]cyclopentane

InChI

InChI=1S/C22H40/c1-2-8-19(7-1)13-16-22(17-14-20-9-3-4-10-20)18-15-21-11-5-6-12-21/h19-22H,1-18H2

InChI Key

YJNCHJAXCNQATD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(CCC2CCCC2)CCC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane typically involves the reaction of cyclopentyl derivatives with pentane intermediates. One common method includes the alkylation of cyclopentyl compounds under controlled conditions to ensure the formation of the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes, utilizing advanced catalytic systems to enhance efficiency. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed

Scientific Research Applications

1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, altering their fluidity and affecting signal transduction processes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially influencing membrane-associated proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl Analogue: 1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane

  • Molecular Formula : C₂₅H₄₆
  • Molecular Weight : 346.6327 g/mol
  • CAS : 2090-16-6
  • Structural Differences : Replaces cyclopentyl groups with larger cyclohexyl rings.
  • Key Properties :
    • Increased molecular weight and steric bulk compared to the cyclopentyl derivative.
    • Cyclohexyl groups impart higher conformational flexibility and reduced ring strain due to chair conformations.
  • Applications : Likely used in lubricants or thermoplastic modifiers, where enhanced thermal stability and viscosity are advantageous .

Aromatic Derivative: 1,5-Diphenylpentane

  • Molecular Formula : C₁₇H₂₀
  • Molecular Weight : 224.3407 g/mol
  • CAS : 1718-50-9
  • Structural Differences : Substitutes cyclopentyl groups with phenyl rings.
  • Lower hydrophobicity compared to cyclopentyl/cyclohexyl derivatives.
  • Applications: Potential use in organic electronics or as a precursor in synthesizing liquid crystals .

Heteroatom-Containing Analogues: 1,5-Diphenyl-3-(2-pyridyl)pentane-1,5-dione

  • Molecular Formula: C₂₃H₂₃NO₂ (example from literature)
  • Structural Differences : Introduces ketone and pyridyl groups, altering electronic properties.
  • Key Properties :
    • Enhanced polarity and reactivity due to carbonyl and nitrogen-containing moieties.
    • Capable of hydrogen bonding and coordination chemistry.
  • Applications : Used in medicinal chemistry or catalysis, where functional group diversity is critical .

Comparative Data Table

Property 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane 1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane 1,5-Diphenylpentane
Molecular Formula C₂₂H₄₀ C₂₅H₄₆ C₁₇H₂₀
Molecular Weight (g/mol) 304.55 346.63 224.34
Polarity Non-polar Non-polar Moderately polar
Key Functional Groups Cyclopentyl substituents Cyclohexyl substituents Phenyl substituents
Thermal Stability High (pyrolysis product) Higher (due to cyclohexyl stability) Moderate
Potential Applications Fuels, polymer additives Lubricants, thermoplastics Organic electronics

Biological Activity

1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane is a hydrocarbon compound with the molecular formula C22H40 and a molecular weight of 304.6 g/mol. It is characterized by its complex structure, featuring multiple cyclopentyl groups that confer unique chemical properties. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications.

PropertyValue
CAS Number 55255-85-1
Molecular Formula C22H40
Molecular Weight 304.6 g/mol
IUPAC Name [5-cyclopentyl-3-(2-cyclopentylethyl)pentyl]cyclopentane
Canonical SMILES C1CCC(C1)CCC(CCC2CCCC2)CCC3CCCC3

Synthesis and Production

The synthesis of 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane typically involves the alkylation of cyclopentyl derivatives with pentane intermediates. Industrial production may utilize advanced catalytic systems and continuous flow reactors to enhance efficiency and ensure consistent quality.

The biological activity of 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane is primarily attributed to its interaction with biological membranes. The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting signal transduction pathways. This interaction may influence various cellular processes, including enzyme activity and receptor signaling.

Therapeutic Potential

Research has indicated that 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane may possess anti-inflammatory and analgesic properties. Its structural features suggest it could be a valuable candidate for developing treatments for conditions involving inflammation and pain .

Interaction with Biological Membranes

Research indicates that compounds with similar hydrophobic characteristics can significantly affect membrane integrity and function. For instance, alterations in membrane fluidity can lead to changes in the activity of membrane-associated proteins and enzymes, which are critical for various cellular functions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
CyclopentaneSingle cyclopentyl ringLimited biological activity
1,1'-[3-(2-cyclopentylethyl)-1,5-pentanediyl]bis-cyclopentaneTwo cyclopentyl groupsPotential anti-inflammatory effects

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